Sigma-2 Receptor Affinity Retention: Bridged Bicyclic Scaffold (2r Analog) vs. Piperazine and Spirocyclic Isosteres
In a systematic bioisostere exploration, the 2,5-diazabicyclo[2.2.1]heptane-containing analog 2r retained high σ2R affinity (Ki = 10.7 ± 1.8 nM), whereas replacement with diazaspiroalkane or fused octahydropyrrolo[3,4-b]pyrrole cores resulted in loss of σ2R binding. The piperazine-based lead compound 2e showed Ki = 24.4 ± 3.3 nM for σ2R, meaning the bridged bicyclic scaffold conferred a 2.3-fold improvement in affinity. Furthermore, compound 2r achieved a σ1/σ2 selectivity ratio of 66 (σ1R Ki = 712 ± 135 nM), compared to 27 for piperazine analog 2e [1].
| Evidence Dimension | σ2R binding affinity (Ki) and σ1/σ2 selectivity ratio |
|---|---|
| Target Compound Data | σ2R Ki = 10.7 ± 1.8 nM; σ1R Ki = 712 ± 135 nM; σ1/σ2 ratio = 66 (2,5-diazabicyclo[2.2.1]heptane analog 2r) |
| Comparator Or Baseline | Piperazine analog 2e: σ2R Ki = 24.4 ± 3.3 nM, σ1/σ2 ratio = 27; Spirocyclic analogs: loss of σ2R affinity (no nanomolar Ki achieved) |
| Quantified Difference | 2.3-fold improvement in σ2R affinity vs. piperazine; 2.4-fold improvement in σ1/σ2 selectivity ratio; qualitative loss of affinity for spirocyclic replacements |
| Conditions | Radioligand competition binding assay; σ2R measured on rat liver homogenates with [125I]RHM-4; σ1R measured on guinea pig brain homogenates with [3H]-(+)-pentazocine; 10 concentrations (10⁻⁵ to 10⁻¹¹ M); 37°C incubation |
Why This Matters
The bridged bicyclic architecture is not a neutral scaffold choice—it quantitatively determines whether nanomolar σ2R affinity is retained or lost, directly impacting target engagement in CNS drug discovery programs.
- [1] Yue X, Jin H, Liu H, et al. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Int J Mol Sci. 2022;23(15):8259. doi:10.3390/ijms23158259. View Source
